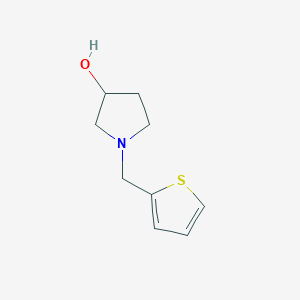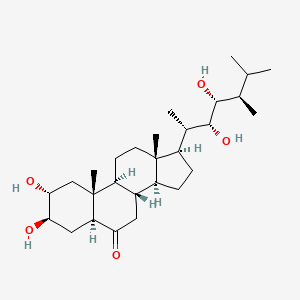
3,24-Diepicastasterone
描述
3,24-Diepicastasterone is a member of the brassinosteroid family, a group of steroidal plant hormones that play a crucial role in plant growth and development. These compounds are characterized by their ability to promote cell elongation and division, enhance resistance to stress, and regulate various physiological processes in plants. This compound is structurally similar to other brassinosteroids but exhibits unique properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepicastasterone typically begins with readily available phytohormones such as epibrassinolide or epicastasterone. The process involves several steps, including Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. For instance, the selective benzylation of the equatorial hydroxy group followed by chlorochromate oxidation and subsequent removal of the benzyl protecting group yields the desired diketone .
Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the low natural abundance of brassinosteroids. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.
化学反应分析
Types of Reactions: 3,24-Diepicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Chlorochromate is commonly used for oxidizing hydroxy groups to ketones.
Reduction: Hydride reagents such as sodium borohydride are employed to reduce ketones to alcohols.
Substitution: Benzylation is used to protect hydroxy groups during synthesis.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are useful for studying the structure-activity relationships of brassinosteroids.
科学研究应用
3,24-Diepicastasterone has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of brassinosteroids.
Biology: It is used to investigate the role of brassinosteroids in plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enhancing stress resistance and promoting cell growth.
作用机制
3,24-Diepicastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of molecular events that regulate gene expression and physiological processes. The primary molecular targets include brassinosteroid receptors and associated signaling pathways, which modulate cell elongation, division, and stress responses .
相似化合物的比较
- Castasterone
- Epibrassinolide
- Brassinolide
Uniqueness: 3,24-Diepicastasterone is unique due to its specific structural modifications, which result in distinct biological activities compared to other brassinosteroids. For example, it has been shown to exhibit reduced biological activity in certain assays compared to castasterone, highlighting the importance of structural variations in determining the function of brassinosteroids .
属性
IUPAC Name |
(2R,3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23-,24-,25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-ZTLCDWFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121468-16-4 | |
| Record name | 3,24-Diepicastasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301790 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



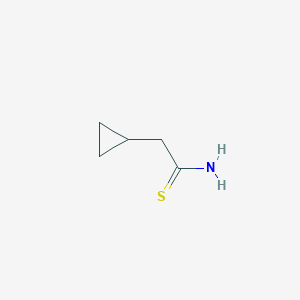
![ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3432970.png)
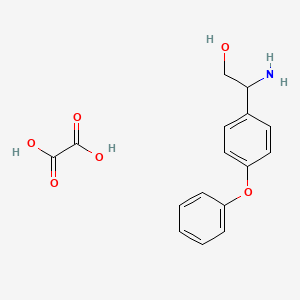
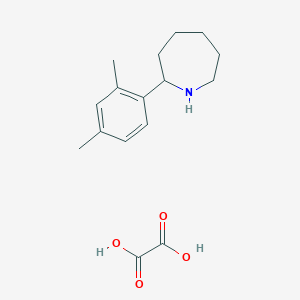
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)

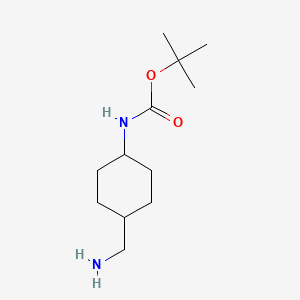

![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)

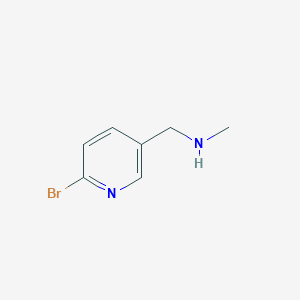
![2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol](/img/structure/B3433047.png)
